ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate
Description
Ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. Its structure features a central thiophene ring substituted at positions 2, 3, 4, and 5 with functional groups including a methanethioyl-amino linkage, a 4-(methoxycarbonyl)phenylformamido moiety, a methyl group, and a propanoyloxy ester.
Properties
IUPAC Name |
ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S2/c1-5-14(24)30-20-11(3)15(19(27)29-6-2)17(32-20)23-21(31)22-16(25)12-7-9-13(10-8-12)18(26)28-4/h7-10H,5-6H2,1-4H3,(H2,22,23,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWPGHVYXYFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C(=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include ethyl esters, methoxycarbonylbenzoyl chloride, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process would be designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Biology: It can be used to study the interactions between small molecules and biological targets, providing insights into the mechanisms of action of various drugs and bioactive compounds.
Mechanism of Action
The mechanism of action of ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analysis via NMR
The target compound’s NMR profile can be compared to analogs like those in Table 1. For instance, the chemical shifts of protons in the thiophene ring and adjacent substituents (e.g., methyl at position 4) are influenced by electron-withdrawing groups like the propanoyloxy ester at position 2. Similar shifts were observed in ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate, where the carbamoyl group at position 5 caused downfield shifts in protons at positions 2 and 3 .
Substituent-Driven Bioactivity
- Propanoyloxy vs.
- Methanethioyl-amino vs. Imine (Position 2): The methanethioyl-amino group in the target compound could offer greater hydrogen-bonding capacity than the imine group in 2-(4-methylphenylimino)-thiophene derivatives, influencing target binding .
Biological Activity
Ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure
The compound's structure consists of a thiophene ring substituted with various functional groups, which are believed to contribute to its biological activities. The presence of the methoxycarbonyl and formamido groups may enhance its interaction with biological targets.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activities, particularly in antitumor effects.
Antitumor Activity
Research has demonstrated that the compound can induce apoptosis in cancer cells, specifically in breast cancer cell lines like MCF-7. The following table summarizes key findings from relevant studies:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways, leading to cell death in tumor cells. This is evidenced by increased Annexin V positive cells, indicating early apoptosis.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in significant cell cycle arrest at both G2/M and S phases, suggesting a disruption in the normal cell cycle progression.
- In Vivo Efficacy : In animal models, the compound demonstrated a notable reduction in tumor weight, indicating its potential as an effective antitumor agent.
Case Studies
Several studies have focused on the compound's activity against various cancer types:
- Study on Breast Cancer : A detailed investigation into the effects of the compound on MCF-7 cells revealed that it not only induced apoptosis but also inhibited autophagic cell death, further supporting its role as an antitumor agent .
- In Vivo Studies : Animal studies have shown that administration of the compound significantly reduced tumor growth compared to standard chemotherapy agents, highlighting its potential for use in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
